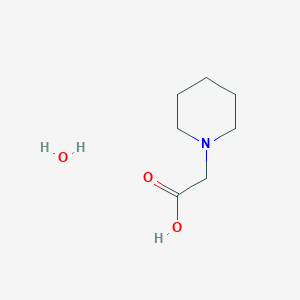

2-(Piperidin-1-yl)acetic acid hydrate

Übersicht

Beschreibung

2-(Piperidin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C7H15NO3 . It is a solid substance at room temperature .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for 2-(Piperidin-1-yl)acetic acid hydrate is 1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 . The molecular weight of the compound is 161.2 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallography

- The compound has been utilized in the synthesis of complex molecules, such as 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide, highlighting its role in developing molecules with potential biological activities. This synthesis demonstrates the steric effects and conformations adopted by the piperidine ring in the crystal structure, providing insights into molecular interactions and design (P. Chirita et al., 2013).

Catalysis and Synthesis

- It has been used as a key component in catalytic processes for synthesizing complex organic molecules. For instance, nano magnetite (Fe3O4) acted as an efficient catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the compound's utility in facilitating chemical reactions (M. Mokhtary & Mogharab Torabi, 2017).

Biological Activity

- Research into the development of new antimicrobial agents involves derivatives of piperidine, such as the synthesis and evaluation of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds demonstrated significant antibacterial activity, indicating the therapeutic potential of piperidine derivatives (S. Vankadari et al., 2013).

Material Science

- Piperidine derivatives have also been studied for their potential as green corrosion inhibitors on iron surfaces. This research is crucial for developing environmentally friendly materials that prevent metal degradation, demonstrating the compound's application beyond pharmaceuticals and chemical synthesis (M. E. Belghiti et al., 2018).

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 1-piperidinylacetic acid hydrate, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Biochemical Pathways

Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Peptides, which include piperidine derivatives, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

The rate of nucleophilic addition of water to a carbonyl to form a hydrate, a reaction relevant to 1-piperidinylacetic acid hydrate, can be significantly increased through the addition of an acid or base as a catalyst .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Eigenschaften

IUPAC Name |

2-piperidin-1-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMIQBMSVIMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)

![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)

![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)

![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)